Phthioceranic acid (C37)

Description

Properties

Molecular Formula |

C37H74O2 |

|---|---|

Molecular Weight |

551 g/mol |

IUPAC Name |

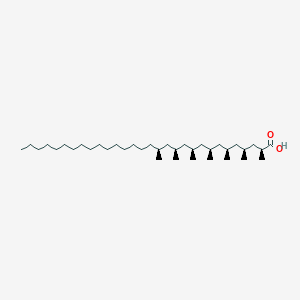

(2S,4S,6S,8S,10S,12S,14S)-2,4,6,8,10,12,14-heptamethyltriacontanoic acid |

InChI |

InChI=1S/C37H74O2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30(2)24-31(3)25-32(4)26-33(5)27-34(6)28-35(7)29-36(8)37(38)39/h30-36H,9-29H2,1-8H3,(H,38,39)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

UAJVWJCTKBKSGZ-QJCLFNHPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)C[C@H](C)C[C@H](C)C[C@H](C)C[C@H](C)C[C@H](C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)C(=O)O |

Synonyms |

phthioceranic acid |

Origin of Product |

United States |

Structural Elucidation and Chemo Biological Framework of Phthioceranic Acid C37

Stereochemical Configuration Analysis of Phthioceranic Acid (C37) Chiral Centers

Phthioceranic acid is characterized by multiple methyl branches along its long hydrocarbon chain. The IUPAC name for the C37 variant is (2S,4S,6S,8S,10S,12S,14S)-2,4,6,8,10,12,14-heptamethyltriacontanoic acid. nih.gov This nomenclature indicates the presence of seven chiral centers at positions 2, 4, 6, 8, 10, 12, and 14. A crucial aspect of its structure is the absolute stereochemistry of these chiral centers, which is consistently in the S configuration. core.ac.uk This is a significant distinguishing feature when compared to the mycocerosic acids, which possess the R configuration at their methyl-branched centers. core.ac.uk

The biosynthesis of phthioceranic acid is carried out by a polyketide synthase, Pks2. pnas.orgexpasy.org This enzyme catalyzes the iterative condensation of methylmalonyl-CoA extender units, leading to the formation of the characteristic heptamethylated fatty acid. expasy.org The specific stereochemistry of the methyl branches is a direct result of the enzymatic process.

Table 1: Stereochemical Details of Phthioceranic Acid (C37)

| Feature | Description |

|---|---|

| IUPAC Name | (2S,4S,6S,8S,10S,12S,14S)-2,4,6,8,10,12,14-heptamethyltriacontanoic acid nih.gov |

| Chiral Centers | C2, C4, C6, C8, C10, C12, C14 nih.gov |

| Absolute Configuration | S at all methyl-branched centers core.ac.uk |

| Biosynthetic Enzyme | Pks2 (a polyketide synthase) pnas.orgexpasy.org |

Phthioceranic Acid (C37) as a Component of Sulfated Trehalose (B1683222) Glycolipids (SGLs)

Phthioceranic acid is a principal acyl component of a family of sulfated trehalose glycolipids (SGLs). researchgate.net SGLs are complex lipids found in the cell wall of Mycobacterium tuberculosis and are considered to be virulence factors. nih.gov The core of SGLs consists of a trehalose-2'-sulfate moiety, which is acylated by several fatty acids. nih.gov

Association of Phthioceranic Acid (C37) with Phthiocerol Dimycocerosates (PDIMs) and Phenolic Glycolipids (PGLs)

While phthioceranic acid is primarily associated with SGLs, it is structurally and biosynthetically related to the mycocerosic acids that are components of phthiocerol dimycocerosates (PDIMs) and phenolic glycolipids (PGLs). plos.orgfrontiersin.org PDIMs and PGLs are major lipid virulence factors found in the outermost layer of the mycobacterial cell envelope. frontiersin.org

The lipid core of PDIMs and PGLs is composed of a long-chain β-diol, either phthiocerol or phenolphthiocerol, which is esterified by two multimethyl-branched fatty acids. imrpress.comresearchgate.net In most pathogenic mycobacteria, such as members of the M. tuberculosis complex, these fatty acids are mycocerosic acids, which have an R stereochemical configuration. However, in a limited number of mycobacterial species, such as Mycobacterium marinum and Mycobacterium ulcerans, the acyl chains are phthioceranic acids, which possess the S configuration. frontiersin.orgembopress.org In these species, the resulting lipid is referred to as phthiocerol diphthioceranate (DIP). embopress.org

The distinction between mycocerosic and phthioceranic acids is therefore crucial for the chemical classification of these complex lipids and varies between different mycobacterial species. plos.orgfrontiersin.org

Structural Relationships with Other Mycocerosic Acid Homologues

Phthioceranic acid belongs to a broader family of multimethyl-branched fatty acids found in mycobacteria. pnas.org These fatty acids share the common feature of methyl branches near the carboxyl group. The key distinguishing feature among these homologues is the stereochemistry of the chiral centers.

Mycocerosic acids, which are components of PDIMs in M. tuberculosis, have the R configuration at their chiral centers. In contrast, phthioceranic acid and other related fatty acids found in SGLs, such as mycosanoic acid and mycolipanolic acid, all belong to the S series. core.ac.uk

Table 2: Comparison of Phthioceranic Acid with Other Mycocerosic Acid Homologues

| Fatty Acid | Typical Carbon Number | Stereochemical Series | Associated Lipid(s) |

|---|---|---|---|

| Phthioceranic acid | C37 | S core.ac.uk | Sulfated Trehalose Glycolipids (SGLs) |

| Mycocerosic acid | C29, C30, C32 core.ac.uk | R | Phthiocerol Dimycocerosates (PDIMs), Phenolic Glycolipids (PGLs) |

| Mycosanoic acid | C24 | S | Diacyltrehaloses (DATs) researchgate.net |

| Mycolipanolic acid | C27 | S | Diacyltrehaloses (DATs) researchgate.net |

| Mycolipenic acid | C27 researchgate.net | S | Pentaacyltrehaloses (PATs) researchgate.net |

This structural dichotomy highlights the stereospecificity of the biosynthetic pathways involved in the production of these complex lipids and their specific roles in the architecture of the mycobacterial cell envelope.

Biosynthesis and Metabolic Pathways of Phthioceranic Acid C37

Enzymatic Machinery for Phthioceranic Acid (C37) Biogenesis

The creation of phthioceranic acid is a multi-step process orchestrated by a dedicated set of enzymes. Central to this process are polyketide synthases, which are large, multifunctional enzymes responsible for the iterative condensation of small carboxylic acid units.

Role of Polyketide Synthase (PKS) Enzymes in Phthioceranic Acid (C37) Synthesis

Polyketide synthase (PKS) enzymes are fundamental to the biosynthesis of phthioceranic acid. Specifically, the polyketide synthase Pks2 is the key enzyme that catalyzes the synthesis of the hepta- and octamethyl-branched phthioceranic and hydroxyphthioceranic acids. uniprot.orgasm.org These complex fatty acids are the acyl constituents of sulfolipids. uniprot.org PKS enzymes, like Pks2, function as large, multifunctional proteins that iteratively add two-carbon units to a growing acyl chain. asm.org In the case of phthioceranic acid, the process involves the use of methylmalonyl-CoA as an extender unit, which results in the characteristic methyl branches along the fatty acid backbone. asm.orgexpasy.org Research has shown that all methyl-branched fatty acids produced by Pks2, including phthioceranic acid, possess an all-S configuration in their deoxypropionate chain. wiley.com

Investigations into the pks2 Gene and Sulfolipid Synthesis

The gene pks2 encodes the synthase required for the production of the hepta- and octamethyl-branched fatty acids that form the backbone of sulfolipids. nih.govasm.org Disruption of the pks2 gene in Mycobacterium tuberculosis results in a mutant strain that is deficient in sulfolipid production. nih.govasm.org This deficiency is a direct consequence of the inability to synthesize phthioceranic and hydroxyphthioceranic acids. nih.govplos.org The pks2 gene is part of a cluster that includes other genes essential for sulfolipid biosynthesis, such as mmpL8, which encodes a lipid transporter. pnas.orgpnas.org Studies on pks2 mutants have been instrumental in clarifying the role of sulfolipids in the physiology of M. tuberculosis. asm.org

C37-Phthioceranyl-[(hydroxy)phthioceranic Acid Synthase] Pathway Components

The biosynthesis of C37-phthioceranic acid is a complex process involving several key enzymatic components. The pathway is initiated by the fatty acyl-AMP ligase FadD23, which activates a fatty acid starter unit. researchgate.net The central enzyme, phthioceranic/hydroxyphthioceranic acid synthase (Pks2), then catalyzes the elongation of this starter unit. uniprot.orgexpasy.org This multifunctional enzyme incorporates seven molecules of (S)-methylmalonyl-CoA, with each incorporation cycle involving a series of reductions. uniprot.orgexpasy.org The reaction requires NADPH as a reducing agent. uniprot.orgexpasy.org The acyltransferase PapA1 is also crucial, as it is believed to transfer the newly synthesized (hydroxy)phthioceranoyl groups from the Pks2 acyl carrier protein domain to the trehalose-2-sulfate core, a key step in the assembly of sulfolipid-1. pnas.orgpnas.org

Table 1: Key Enzymes and Genes in Phthioceranic Acid (C37) Biosynthesis

| Gene | Enzyme | Function in Phthioceranic Acid (C37) Biosynthesis |

|---|---|---|

| pks2 | Phthioceranic/hydroxyphthioceranic acid synthase | Catalyzes the synthesis of the hepta- and octamethyl phthioceranic and hydroxyphthioceranic acids. uniprot.orgnih.gov |

| fadD23 | Fatty acyl-AMP ligase | Provides the activated fatty acid starter unit for Pks2. researchgate.net |

| papA1 | Acyltransferase | Transfers the phthioceranic acid from Pks2 to the sulfolipid precursor. pnas.orgpnas.org |

Precursor Incorporation and Chain Elongation Mechanisms

The assembly of the C37 phthioceranic acid chain begins with a fatty acid primer, which is then elongated through the iterative addition of methylmalonyl-CoA extender units. expasy.orgoup.com The type I fatty acid synthase (FAS-I) system in Mycobacterium is responsible for synthesizing long-chain acyl-CoAs, which can serve as primers for the synthesis of multi-methyl-branched fatty acids like phthioceranic acid. nih.gov The enzyme AccD5, an acyl-CoA carboxylase, preferentially uses propionyl-CoA as its substrate to produce methylmalonyl-CoA, the essential building block for these branched fatty acids. oup.comnih.gov The polyketide synthase Pks2 then catalyzes the condensation of these methylmalonyl-CoA units. expasy.org The formation of the heptamethylated C37 phthioceranic acid specifically involves the incorporation of seven methylmalonyl-CoA extender units. uniprot.orgexpasy.org

Genetic Regulation of Phthioceranic Acid (C37) Biosynthesis

The biosynthesis of phthioceranic acid is tightly regulated at the genetic level to ensure its production aligns with the physiological needs of the bacterium. The two-component system PhoP-PhoR plays a significant role in controlling the expression of genes involved in the synthesis of polyketide-derived lipids, including those required for sulfolipid production. plos.orgplos.org The PhoP response regulator has been shown to directly bind to the promoter regions of genes like pks2 and mmpL8, thereby upregulating their transcription. plos.org This regulatory network ensures that the production of phthioceranic acid and, consequently, sulfolipids is coordinated with other aspects of the bacterium's metabolism and its response to the host environment. plos.orgplos.org

Perturbations of Phthioceranic Acid (C37) Biosynthesis by Inhibitors

The enzymes involved in the biosynthesis of phthioceranic acid and other essential mycobacterial lipids are attractive targets for the development of new anti-tuberculosis drugs. While specific inhibitors targeting only phthioceranic acid synthesis are not widely documented, compounds that inhibit broader fatty acid synthesis pathways in Mycobacterium tuberculosis can indirectly affect its production. For example, the anti-tubercular drugs isoxyl (B29260) and thiacetazone (B1682801) have been shown to inhibit mycolic acid biosynthesis by targeting the dehydratase step of the fatty-acid synthase type II (FAS-II) elongation system. nih.gov Although this system is primarily associated with mycolic acid synthesis, the interconnectedness of fatty acid metabolism suggests that disruptions in one pathway could potentially impact the availability of precursors for others, including the synthesis of the long-chain primers required for phthioceranic acid. nih.gov Furthermore, inhibitors targeting the acyl-CoA carboxylases, such as AccD5, which produces the methylmalonyl-CoA extender units, have been identified and represent a potential strategy to block the synthesis of all multi-methyl-branched fatty acids, including phthioceranic acid. nih.gov

Effects of Isoniazid (B1672263) (INH) on Phthioceranic Acid (C37) Synthesis

Isoniazid (INH) is a primary antitubercular drug renowned for its potent inhibitory action on mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis (Mtb) cell wall. nih.govnih.gov While its principal target is the Fatty Acid Synthase-II (FAS-II) pathway, emerging evidence from lipidomic analyses indicates that INH's impact extends to other lipid classes, including polyketides (PKs) such as phthioceranic acid. nih.govresearchgate.net

Studies employing mass spectrometry to compare the lipid profiles of Mtb before and after INH treatment have revealed significant alterations in various lipid categories beyond mycolic acids. nih.govresearchgate.net One such study detected changes in the fatty acyl chain lengths of both phthioceranic acid and hydroxyphthioceranic acid following exposure to INH. nih.gov These molecules are heptamethyl- and octamethyl-branched fatty acids synthesized by the polyketide synthase Pks2 and are essential constituents of sulfolipids (SL-1). mountainscholar.org The observation that INH can affect the structure of these complex lipids has led to the hypothesis that the drug's influence is not confined to the FAS-II pathway but also perturbs the synthesis of glycerolipids, glycerophospholipids, and polyketides. nih.govresearchgate.net

In some drug-resistant Mtb isolates, an increase in total phthiocerol dimycocerosates (PDIM) and sulfolipids has been observed, suggesting a complex regulatory response to drug pressure that can involve the pathways responsible for phthioceranic acid synthesis. longdom.org However, this response can be variable and is not consistently reported across all resistant strains.

| Lipid Category | Specific Lipid Mentioned | Observed Effect of INH Treatment | Reference |

|---|---|---|---|

| Polyketides (PKs) | Phthioceranic Acid | Alterations in fatty acyl chain length detected. | nih.gov |

| Polyketides (PKs) | Hydroxyphthioceranic Acid | Alterations in fatty acyl chain length detected. | nih.gov |

| Glycerolipids (GLs) | General Category | Significant alterations in composition proposed. | nih.govresearchgate.net |

| Glycerophospholipids (GPLs) | General Category | Significant alterations in composition proposed. | nih.govresearchgate.net |

Impact on Related Fatty Acid Synthesis II (FAS-II) Pathway

The primary and most well-characterized mechanism of isoniazid action is the inhibition of the mycobacterial Fatty Acid Synthase-II (FAS-II) system. nih.govnih.govnih.gov This pathway is essential for the elongation of fatty acids to produce the very long meromycolate chains, which are the precursors for mycolic acids. nih.gov

Isoniazid itself is a prodrug that requires activation within the mycobacterial cell. nih.gov This activation is carried out by the catalase-peroxidase enzyme, KatG. nih.govfrontiersin.org Once activated, INH covalently binds to NAD+ to form an isonicotinyl-NAD adduct. nih.gov This adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA. nih.govnih.govnih.gov

InhA catalyzes a crucial step in each cycle of fatty acid elongation within the FAS-II pathway. nih.govnih.gov By inhibiting InhA, the INH-NAD adduct effectively halts the synthesis of the long-chain meromycolic acids necessary for the construction of the mycobacterial cell wall. nih.gov This disruption of cell wall integrity is the principal cause of the drug's bactericidal effect on actively growing Mtb. nih.govacs.org Genetic and biochemical studies have confirmed that InhA is a primary target of INH, although the β-ketoacyl-ACP synthase, KasA, has also been implicated as another component of the FAS-II system affected by the drug. nih.govnih.gov Treatment with INH leads to the accumulation of saturated, C26-carbon long, ACP-bound lipid precursors, demonstrating the bottleneck created in the FAS-II pathway. nih.gov

While the FAS-II pathway (for mycolic acids) and the polyketide synthase (PKS) pathway (for phthioceranic acid) are distinct, they are both fundamental to the complex lipid architecture of the Mtb cell envelope. ias.ac.in The disruption of a major metabolic route like the FAS-II pathway could theoretically induce broader metabolic shifts, potentially affecting the availability of precursors or regulatory crosstalk with PKS pathways, although the precise mechanisms of this interplay are still under investigation. nih.govias.ac.in

| Component | Function | Effect of INH | Reference |

|---|---|---|---|

| KatG | Catalase-peroxidase enzyme | Activates the prodrug INH. | nih.gov |

| InhA | Enoyl-acyl carrier protein (ACP) reductase | Directly inhibited by the INH-NAD adduct, blocking fatty acid elongation. | nih.govnih.govnih.gov |

| KasA | β-ketoacyl-ACP synthase | Implicated as a secondary target; involved in the initial condensation steps of fatty acid elongation. | nih.govnih.gov |

| FAS-II System | Overall Pathway | Synthesis of long-chain meromycolic acids is halted, preventing mycolic acid formation. | nih.govnih.gov |

Role of Phthioceranic Acid C37 in Mycobacterial Cell Envelope Architecture and Physiology

Integration of Phthioceranic Acid (C37) into the Mycobacterial Outer Membrane (Mycomembrane)

Phthioceranic acid (C37) is a long-chain, multimethyl-branched fatty acid that is integrated into the mycobacterial outer membrane, also known as the mycomembrane, as a constituent of more complex glycolipids. researchgate.net A key structural feature of phthioceranic acid is the L-series configuration of the asymmetric centers where the methyl branches are located. frontiersin.orgresearchgate.net This is in contrast to the more common mycocerosic acids, which possess a D-series configuration. frontiersin.orgresearchgate.net

This fatty acid is notably found as an acyl component of sulfated trehalose (B1683222) glycolipids (SGLs). nih.govresearchgate.net These SGLs are free lipids located in the outer leaflet of the mycomembrane. researchgate.netnih.gov In a limited number of mycobacterial species, phthioceranic acids can also be the fatty acid components of phthiocerol dimycocerosates (PDIMs), which are also major, non-covalently linked lipids of the outer leaflet. bham.ac.ukfrontiersin.orgresearchgate.net The integration of phthioceranic acid into these larger lipid structures is crucial for their proper localization and function within the intricate architecture of the cell envelope.

Contributions of Phthioceranic Acid (C37) to Cell Envelope Integrity and Functionality

The dense, waxy nature of the mycobacterial cell envelope, to which phthioceranic acid-containing lipids contribute, is fundamental to the bacterium's robustness. bham.ac.uk The mycomembrane, formed by an inner leaflet of mycolic acids and an outer leaflet of various free lipids including SGLs and PDIMs, creates a highly effective permeability barrier. nih.govbham.ac.uk

Lipids derived from phthioceranic acid are integral to this barrier. PDIMs, for instance, are known to be important for maintaining the low permeability of the cell envelope. nih.gov The presence of these exceptionally long and complex lipids helps to create a tightly packed and hydrophobic outer surface. This lipid arrangement is critical for the structural integrity of the cell wall and its ability to withstand osmotic stress and chemical insults, thereby ensuring the bacterium's viability. hbni.ac.in

Phthioceranic Acid (C37) in Mycobacterial Resistance Mechanisms (excluding drug resistance mechanisms in human trials)

The unique composition of the mycobacterial cell envelope is a primary factor in its intrinsic resistance to many biocides and hydrophilic antibiotics. nih.govbham.ac.uk The hydrophobic barrier created by lipids such as SGLs and PDIMs, which incorporate phthioceranic acid, physically impedes the entry of these agents. nih.govbham.ac.uk

Beyond forming a physical barrier, these lipids play a role in evading the host's immune system. The cell envelope serves as a protective layer against host defenses. bham.ac.uk For example, PDIMs located on the cell surface can mask underlying pathogen-associated molecular patterns (PAMPs), preventing their recognition by host immune receptors like Toll-like receptor 2 (TLR2). researchgate.net This masking effect helps the bacterium to avoid triggering a potent innate immune response, contributing to its survival within the host. researchgate.net

Comparative Analysis of Cell Envelope Lipid Composition in Mycobacterial Species Featuring Phthioceranic Acid (C37)

The distribution of phthioceranic acid and the lipids it forms is not uniform across all mycobacterial species; its presence is restricted to a limited number of species. frontiersin.orgresearchgate.netcore.ac.uk This variation in lipid composition is a key factor in the differing physiology and pathogenicity among mycobacteria. nih.gov

A notable example is the presence of SGLs. These phthioceranic acid-containing glycolipids are characteristic of modern Mycobacterium tuberculosis strains but are absent in the closely related "smooth" tubercle bacilli known as "Mycobacterium canettii". core.ac.uk Conversely, "M. canettii" produces lipooligosaccharides (LOSs), which are absent in most modern M. tuberculosis isolates. These differences in lipid profiles suggest distinct evolutionary pathways and adaptations. core.ac.uk The comparative analysis of these lipid biomarkers is a valuable tool for distinguishing between mycobacterial species and understanding their evolution. core.ac.uknih.gov

Table 1: Comparative Distribution of Key Lipids in Select Mycobacterial Species

| Lipid Component | M. tuberculosis (Modern Strains) | "M. canettii" | M. kansasii | M. bovis |

|---|---|---|---|---|

| Phthioceranic Acid-Containing Lipids (e.g., SGLs) | Present core.ac.uk | Absent core.ac.uk | Absent | Present |

| Phthiocerol Dimycocerosates (PDIMs) | Present core.ac.uk | Present core.ac.uk | Present core.ac.uk | Present |

| Phenolic Glycolipids (PGLs) | Absent in most strains | Present | Present | Present |

| Lipooligosaccharides (LOSs) | Absent in most strains | Present | Present | Absent |

Phthioceranic Acid C37 in Host Pathogen Interactions and Pathogenic Mechanisms Excluding Clinical Human Trial Data

Phthioceranic Acid (C37) as a Determinant in Mycobacterial Virulence and Pathogenesis

Phthioceranic acid is an integral part of phthiocerol dimycocerosates (PDIMs), complex lipids that are well-established as major virulence factors of M. tuberculosis. frontiersin.orgfrontiersin.org The biosynthesis of phthioceranic acid is catalyzed by the polyketide synthase pks2. uniprot.org The presence of PDIMs, and by extension phthioceranic acid, in the mycobacterial cell envelope is strongly correlated with the pathogenicity of M. tuberculosis. nih.govmicrobiologyresearch.org

Numerous studies have demonstrated that the absence of PDIMs leads to a significant attenuation of mycobacterial virulence. frontiersin.org These lipids are critical for several key steps in the pathogenesis of tuberculosis. nih.govmicrobiologyresearch.org They contribute to the bacterium's ability to control macrophage phagocytosis and inhibit the acidification of the phagosome, a crucial step for intracellular survival. nih.govmicrobiologyresearch.org Furthermore, PDIMs are involved in the modulation of the host's innate immunity, although the precise mechanisms are still being fully elucidated. nih.govmicrobiologyresearch.org

Recent research has also highlighted the essential role of PDIMs in the proper functioning of the ESX-1 secretion system, a type VII secretion system that is vital for M. tuberculosis virulence. microbiologyresearch.org This connection underscores the central role of phthioceranic acid-containing lipids in the bacterium's ability to cause disease. The structural integrity that PDIMs provide to the mycobacterial cell wall also offers protection against host-derived stresses, such as reactive nitrogen species. frontiersin.org

Table 1: Research Findings on the Role of Phthioceranic Acid (C37)-Containing Lipids in Mycobacterial Virulence

| Finding | Implication for Virulence |

| PDIMs are major virulence factors of M. tuberculosis. frontiersin.orgfrontiersin.org | Essential for the bacterium's ability to cause disease. |

| PDIMs are involved in controlling macrophage phagocytosis. nih.govmicrobiologyresearch.org | Facilitates bacterial entry into host cells. |

| PDIMs inhibit phagosome acidification. nih.govmicrobiologyresearch.org | Promotes intracellular survival of the bacteria. |

| PDIMs are essential for the function of the ESX-1 secretion system. microbiologyresearch.org | Crucial for the secretion of key virulence proteins. |

| PDIM-deficient mutants are sensitive to reactive nitrogen species. frontiersin.org | PDIMs protect the bacterium from host immune defenses. |

Bacterial Cell Surface Properties Influenced by Phthioceranic Acid (C37)

The outer membrane of M. tuberculosis is a unique and complex structure, rich in a variety of lipids that determine the biophysical properties of the bacterial surface. Phthioceranic acid, as a component of PDIMs and sulfoglycolipids (SGLs), significantly influences these properties. core.ac.uk PDIMs are located on the outermost layer of the mycobacterial cell envelope, contributing to the hydrophobicity of the cell surface. frontiersin.org

This hydrophobic barrier plays a crucial role in the bacterium's interaction with its environment and the host. frontiersin.org The presence of PDIMs on the cell surface forms a natural barrier that protects the bacterium from antimicrobial compounds. microbiologyresearch.org This lipid-rich outer layer is also thought to contribute to the characteristic impermeability of the mycobacterial cell wall, a feature linked to its resistance to many drugs. researchgate.net

The arrangement of lipids like PDIMs on the cell surface is not random; they are believed to be organized in a way that facilitates their interaction with host cell membranes. frontiersin.org The transfer of PDIMs from the mycobacterial envelope to host cell membranes has been observed to decrease the polarity of the host membrane, a physical change that can have significant downstream effects on cellular processes. frontiersin.orgnih.gov

Table 2: Influence of Phthioceranic Acid (C37)-Containing Lipids on Bacterial Cell Surface Properties

| Property | Influence of Phthioceranic Acid-Containing Lipids |

| Hydrophobicity | PDIMs contribute to a highly hydrophobic cell surface. |

| Permeability | The lipid-rich outer layer, including PDIMs, creates a permeability barrier. frontiersin.orgresearchgate.net |

| Protection | Forms a natural barrier against antimicrobial compounds. microbiologyresearch.org |

| Interaction with Host Membranes | PDIMs can transfer to and alter the physical properties of host cell membranes. frontiersin.orgnih.gov |

Modulation of Host Cellular Processes by Phthioceranic Acid (C37) (from a bacterial perspective, not human immune response)

From the perspective of the bacterium, phthioceranic acid and the lipids it comprises are tools to manipulate the host cell for its own benefit. frontiersin.orgfrontiersin.org One of the key ways M. tuberculosis achieves this is by modulating host cellular processes through the action of its surface-exposed lipids. frontiersin.org

Upon infection, PDIMs are transferred from the mycobacterial envelope to the membranes of the host cell. frontiersin.orgnih.gov This transfer is not a passive process but an active strategy by the bacterium to alter the host cell environment. By decreasing the polarity of the host membrane, PDIMs can influence the activity of both host cell receptors and bacterial effectors. frontiersin.org For instance, the presence of PDIMs has been shown to activate complement receptor 3 (CR3), a primary receptor for the phagocytosis of M. tuberculosis by macrophages. frontiersin.orgnih.gov This suggests that the bacterium can actively promote its own uptake into host cells.

Furthermore, PDIMs can enhance the activity of membrane-permeabilizing effectors secreted by the bacterium, such as the virulence factor EsxA (also known as ESAT-6). frontiersin.orgnih.gov This collaboration between PDIMs and secreted proteins like EsxA is thought to be crucial for the bacterium's ability to disrupt host cell membranes, potentially leading to phagosomal escape and cell-to-cell spread. frontiersin.org By altering the physical properties of host membranes, phthioceranic acid-containing lipids can non-specifically divert host cell functions to the advantage of the invading pathogen. frontiersin.org

Phthioceranic Acid (C37) in the Context of Mycobacterial Immune Evasion Strategies

Evasion of the host immune system is a hallmark of successful pathogens like M. tuberculosis. frontiersin.orgnih.gov Phthioceranic acid, as a component of PDIMs, plays a significant role in the bacterium's strategies to hide from and subvert the host's immune surveillance. frontiersin.orgmicrobiologyresearch.org

One proposed mechanism of immune evasion is the masking of bacterial pathogen-associated molecular patterns (PAMPs). microbiologyresearch.org By forming a thick, waxy outer layer, PDIMs may physically shield underlying PAMPs from being recognized by host pattern recognition receptors, such as Toll-like receptors (TLRs). microbiologyresearch.org This would prevent the initiation of a pro-inflammatory response, allowing the bacterium to establish a foothold within the host before the immune system is fully alerted.

The ability of PDIMs to modulate macrophage responses is another key aspect of immune evasion. frontiersin.org By influencing the initial interaction with macrophages and controlling the intracellular environment following phagocytosis, M. tuberculosis can create a niche for itself where it can survive and replicate long-term. frontiersin.orgnih.gov The inhibition of phagosome acidification, for example, prevents the activation of bactericidal enzymes within the phagosome, a critical step in the host's attempt to clear the infection. nih.govmicrobiologyresearch.org

Table 3: Phthioceranic Acid (C37) in Mycobacterial Immune Evasion

| Evasion Strategy | Role of Phthioceranic Acid-Containing Lipids |

| Masking of PAMPs | PDIMs may physically block the recognition of bacterial PAMPs by host receptors. microbiologyresearch.org |

| Modulation of Macrophage Response | Influences phagocytosis and creates a permissive intracellular environment. frontiersin.orgnih.gov |

| Inhibition of Phagosome Maturation | Prevents the acidification of the phagosome, protecting the bacterium from degradation. nih.govmicrobiologyresearch.org |

Advanced Analytical and Spectroscopic Methodologies for Phthioceranic Acid C37 Research

Mass Spectrometry-Based Lipidomics for Phthioceranic Acid (C37) Analysis

Mass spectrometry (MS) stands as a cornerstone technology in the field of lipidomics, offering unparalleled sensitivity and specificity for the analysis of complex lipid mixtures. Its application has revolutionized the study of mycobacterial lipids, including Phthioceranic acid.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and high-molecular-weight molecules like lipids, as it minimizes fragmentation during the ionization process. When coupled with a mass analyzer, ESI-MS allows for the determination of the molecular weights of lipids in a complex mixture with high accuracy. nih.govsemanticscholar.org

Ultra-high-performance liquid chromatography (UPLC) provides rapid and high-resolution separation of lipids prior to their introduction into the mass spectrometer. nih.govfrontiersin.org This separation is crucial as it reduces the complexity of the lipid mixture entering the ion source at any given time, thereby minimizing ion suppression effects and enhancing the detection of low-abundance lipid species. asm.org The use of a Quadrupole Time-of-Flight (QTOF) mass spectrometer offers high mass accuracy and resolution, enabling the confident identification of lipids based on their exact mass. nih.govnih.gov

In the context of Phthioceranic acid research, UPLC-QTOF-MS enables the separation of this branched-chain fatty acid from other lipid classes and its subsequent identification based on its precise mass-to-charge ratio (m/z). nih.govnih.gov For instance, studies have utilized UPLC-ESI-MS to analyze the lipid profiles of M. tuberculosis, successfully identifying various lipid categories, including the fatty acyls to which Phthioceranic acid belongs. nih.govsemanticscholar.org The high sensitivity of this technique is critical for detecting changes in the abundance of specific lipids, including Phthioceranic acid, under different physiological conditions or in response to drug treatment. nih.govnih.gov

| Parameter | Description | Relevance to Phthioceranic Acid Analysis |

|---|---|---|

| Chromatographic Column | Typically a reversed-phase column (e.g., C18) is used for separating lipids based on their hydrophobicity. nih.govnih.gov | Allows for the separation of Phthioceranic acid from more polar and less polar lipids, reducing ion suppression. |

| Mobile Phase | A gradient of organic solvents (e.g., acetonitrile, isopropanol, methanol) and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization. nih.gov | Optimized gradients ensure the efficient elution and separation of a wide range of mycobacterial lipids, including the long-chain Phthioceranic acid. |

| Ionization Mode | ESI can be operated in both positive and negative ion modes to detect a broader range of lipid classes. nih.gov Phthioceranic acid, as a fatty acid, is often detected as a deprotonated molecule [M-H]- in negative ion mode or as an adduct in positive ion mode. hawaii.edu | Choice of ionization mode is critical for maximizing the detection sensitivity of Phthioceranic acid and its derivatives. |

| Mass Analyzer | QTOF provides high mass accuracy (typically <5 ppm) and resolution, which is essential for determining the elemental composition of an ion. nih.govnih.gov | Enables the confident identification of Phthioceranic acid by matching its accurate mass to theoretical values in lipid databases. |

Shotgun Lipidomics Approaches for Phthioceranic Acid (C37) Profiling

Shotgun lipidomics is a powerful high-throughput strategy that involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. aocs.org This approach relies on the intrinsic properties of different lipid classes to be selectively ionized and fragmented in the mass spectrometer. Identification and quantification are then achieved through precursor ion scanning, neutral loss scanning, or high-resolution mass measurements. aocs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Derivatization and Analysis

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like fatty acids, a derivatization step is required to convert them into more volatile esters, typically methyl esters (FAMEs). plos.orgsemanticscholar.org

In the study of Phthioceranic acid, GC-MS is particularly useful for determining its structure and quantifying its abundance. After extraction and derivatization, the resulting methyl phthioceranate can be separated from other FAMEs on a GC column and identified by its characteristic mass spectrum. plos.orgsemanticscholar.org The fragmentation patterns observed in the electron ionization (EI) mass spectrum provide valuable structural information, including the positions of the methyl branches along the fatty acid chain. plos.org For example, thermochemolysis followed by GC-MS has been used to analyze mycocerosic acids, which are structurally related to phthioceranic acids, from phthiocerol dimycocerosates (PDIMs) in sputum samples for tuberculosis diagnosis. plos.org

Chromatographic Separations of Phthioceranic Acid (C37) and Related Lipids

Effective chromatographic separation is paramount for the detailed analysis of the complex lipidome of M. tuberculosis. The vast range of polarities, from the highly nonpolar phthiocerol dimycocerosates (PDIMs) to the polar phosphatidylinositol mannosides (PIMs), presents a significant analytical challenge. asm.org

Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) and UPLC are employed for this purpose. nih.govasm.org Normal-phase chromatography separates lipids based on the polarity of their head groups, while reversed-phase chromatography separates them primarily based on the length and unsaturation of their acyl chains. The choice of chromatographic method depends on the specific research question. For instance, thin-layer chromatography (TLC) has been a foundational technique for the initial separation and visualization of mycobacterial lipids, including those containing multimethyl-branched fatty acids. biorxiv.orgembopress.org More advanced methods, such as multi-dimensional liquid chromatography, can provide even greater resolving power for exceptionally complex samples.

Bioinformatic and Database Integration for Phthioceranic Acid (C37) Lipidomics (e.g., Mtb LipidDB, MycoMass, LIPID MAPS)

The large datasets generated by modern mass spectrometry-based lipidomics experiments necessitate the use of specialized bioinformatics tools and databases for data processing, lipid identification, and biological interpretation. For mycobacterial lipidomics, several dedicated resources have been developed.

Mtb LipidDB: This database, developed at Colorado State University, contains a comprehensive list of known and predicted lipids from M. tuberculosis, including their theoretical m/z values. nih.govnih.govlipidmaps.org It serves as a crucial resource for the automated identification of lipids from LC-MS data. nih.gov

MycoMass: Similar to Mtb LipidDB, MycoMass is another database that catalogues a vast number of mycobacterial lipid species. asm.orgnih.govnih.gov These databases have been instrumental in advancing the field by enabling rapid and large-scale identification of lipids in global profiling experiments. asm.org MycoMass has been noted for containing a larger number of lipid entries compared to Mtb LipidDB. nih.gov

LIPID MAPS: The LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium provides a comprehensive and internationally recognized framework for lipid classification and nomenclature, along with a large database of lipid structures and their properties. frontiersin.orgnih.govlipidmaps.org While initially focused on eukaryotic lipids, it has been expanded to include mycobacterial lipids, and resources like Mtb LipidDB and MycoMass have been integrated with its framework. asm.org Phthioceranic acid (C37) is cataloged within the LIPID MAPS structure database under the ID LMFA01020300. nih.gov

Chemical Synthesis and Analog Design of Phthioceranic Acid C37

Development of Highly Efficient and Enantioselective Synthetic Strategies for Phthioceranic Acid (C37)

The synthesis of phthioceranic acid has spurred the development of innovative and efficient synthetic methodologies. A notable strategy provides a highly concise and enantioselective route to this complex molecule. This approach achieves the synthesis in just eight longest linear steps with complete stereocontrol. nih.gov A key feature of this strategy is the iterative use of catalytic asymmetric 1,4-addition, which allows for the robust and high-yielding preparation of the characteristic 1,3-oligomethyl (deoxypropionate) arrays of phthioceranic acid. nih.gov Once the desired number of methyl groups is installed, the resulting arrays can be further functionalized at both ends to yield the final polymethyl-substituted lipid. nih.gov

Another powerful technique employed is the Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA). nih.gov This method, combined with subsequent palladium- or copper-catalyzed cross-coupling reactions, has proven to be a highly effective process for the enantioselective synthesis of a wide range of chiral organic compounds, including the building blocks for phthioceranic acid. nih.govjst.go.jp The ZACA reaction facilitates the catalytic and enantioselective formation of carbon-carbon bonds, a crucial step in constructing the chiral backbone of the molecule. nih.gov

These advanced synthetic strategies have significantly improved the efficiency and stereoselectivity of phthioceranic acid synthesis, making this complex natural product more accessible for further biological studies.

Convergent Synthetic Methodologies for Complex Phthioceranic Acid (C37) Structures

A highly efficient and convergent synthesis of phthioceranic acid has been developed, which relies on the strategic coupling of smaller building blocks. nih.gov This methodology utilizes ZACA-Pd-catalyzed vinylation to prepare deoxypropionate fragments. nih.govnih.gov These fragments are then assembled through two key sequential copper-catalyzed stereocontrolled sp3-sp3 cross-coupling reactions. nih.gov This convergent approach allows for the efficient build-up of the long polydeoxypropionate chain with excellent stereoselectivity. nih.gov The synthesis is completed by coupling the assembled fragments to a final building block, followed by oxidative cleavage. thieme-connect.comthieme-connect.com

Another convergent and stereoselective synthesis of both phthioceranic acid and its hydroxylated counterpart, hydroxyphthioceranic acid, has also been reported. nih.gov This further underscores the power of convergent strategies in tackling the synthesis of these intricate glycolipid components of Mycobacterium tuberculosis. nih.gov

The table below summarizes the key aspects of a convergent synthetic approach to phthioceranic acid.

| Step | Reaction Type | Key Reagents/Catalysts | Purpose |

| 1 | ZACA-Pd-catalyzed vinylation | Zirconocene (B1252598) catalyst, Palladium catalyst | Preparation of smaller deoxypropionate fragments |

| 2 | Cu-catalyzed sp3-sp3 cross-coupling | Copper catalyst, 2,2'-bipyridyl | Convergent assembly of fragments to build the polydeoxypropionate chain |

| 3 | Final fragment coupling | --- | Completion of the phthioceranic acid backbone |

| 4 | Oxidative cleavage | --- | Removal of protecting groups to yield the final product |

Application of Asymmetric Catalysis in Phthioceranic Acid (C37) Synthesis (e.g., Zr-catalyzed asymmetric carboalumination, Cu-catalyzed coupling)

Asymmetric catalysis plays a pivotal role in the synthesis of phthioceranic acid, enabling the precise control of its multiple stereocenters. Two particularly significant catalytic methods are Zirconium-catalyzed asymmetric carboalumination (ZACA) and copper-catalyzed cross-coupling reactions.

The ZACA reaction has been instrumental in the enantioselective synthesis of the chiral building blocks required for phthioceranic acid. nih.govnih.gov This reaction involves the addition of an organoaluminum reagent across an alkene, catalyzed by a chiral zirconocene complex. nih.govnih.govacs.org A key advantage of this method is its ability to install methyl stereocenters with high catalyst control, eliminating the need for directing groups. thieme-connect.comthieme-connect.com The development of the ZACA reaction was a significant breakthrough, overcoming challenges such as competitive side reactions like β-H transfer hydrometalation and alkene polymerization. nih.gov

Following the formation of chiral fragments via the ZACA reaction, copper-catalyzed cross-coupling reactions are employed to link these fragments together. nih.gov Specifically, stereocontrolled sp3-sp3 cross-coupling reactions are used to assemble the smaller building blocks into the long polydeoxypropionate chain of phthioceranic acid with excellent stereoselectivity. nih.govnih.gov This combination of Zr-catalyzed and Cu-catalyzed reactions provides a powerful and highly convergent strategy for the total synthesis of this complex natural product. nih.gov

The synergy between ZACA and copper-catalyzed coupling is highlighted in a highly efficient synthesis of phthioceranic acid, which proceeds in a minimal number of steps with full stereocontrol. nih.gov

Synthesis of Phthioceranic Acid (C37) as Fragments of Larger Natural Products

Phthioceranic acid is a crucial structural component of larger, more complex natural products found in the cell wall of Mycobacterium tuberculosis. thieme-connect.comthieme-connect.com Specifically, it is a key constituent of Sulfolipid-1 (SL-1), a virulence factor of this bacterium. nih.gov Due to its immunomodulating effects, SL-1 is considered a promising component for potential vaccines against tuberculosis. thieme-connect.comthieme-connect.com

The synthesis of phthioceranic acid, therefore, often represents a critical step in the total synthesis of these larger, biologically significant molecules. For instance, the total synthesis of phthioceranic acid has been achieved as a prelude to assembling the entire SL-1 molecule. thieme-connect.comthieme-connect.com

Furthermore, the methodologies developed for the synthesis of phthioceranic acid have broader applications in natural product synthesis. The iterative catalytic asymmetric 1,4-addition protocol used for preparing the 1,3-oligomethyl arrays of phthioceranic acid is a robust and high-yielding route that can be adapted for the synthesis of other polymethyl-substituted lipids. nih.gov Similarly, the ZACA-lipase-catalyzed acetylation-transition metal-catalyzed cross-coupling processes have been successfully applied to the synthesis of various other natural products, including the C21-C37 fragment of Amphotericin B and the side chains of vitamins E and K. nih.govjst.go.jpresearchgate.net

The synthesis of phthioceranic acid and its integration into larger natural products is summarized in the table below.

| Natural Product | Role of Phthioceranic Acid |

| Sulfolipid-1 (SL-1) | A key structural component. nih.govthieme-connect.comthieme-connect.com |

| Amphotericin B | Methodologies developed for phthioceranic acid synthesis were applied to a fragment of this molecule. researchgate.net |

| Vitamin E | Methodologies developed for phthioceranic acid synthesis were applied to the side-chain of this vitamin. nih.govjst.go.jp |

| Vitamin K | Methodologies developed for phthioceranic acid synthesis were applied to the side-chain of this vitamin. jst.go.jp |

Design and Synthesis of Phthioceranic Acid (C37) Analogs for Structure-Activity Relationship Studies

The design and synthesis of analogs of natural products are crucial for understanding their structure-activity relationships (SAR), which can lead to the development of new therapeutic agents with improved properties. While specific SAR studies focused solely on phthioceranic acid (C37) analogs are not extensively detailed in the provided search results, the principles of analog design and their importance in medicinal chemistry are well-established.

The synthesis of analogs typically involves modifying the core structure of the parent molecule to investigate the impact of these changes on biological activity. For example, in the context of other complex natural products like ionomycin, analogs have been synthesized to study the structural features affecting its biological function, such as Ca2+ binding and transport. researchgate.net This often involves altering functional groups, changing the length or substitution of alkyl chains, or modifying stereocenters. researchgate.netnih.gov

Given that phthioceranic acid is a component of the immunomodulatory sulfolipid-1, its analogs could be synthesized to probe the structural requirements for this immunological activity. thieme-connect.comthieme-connect.com The synthetic strategies developed for phthioceranic acid, such as the convergent assembly of fragments and the use of asymmetric catalysis, provide a robust platform for the creation of a library of analogs. nih.govnih.gov For instance, by using different starting materials in the ZACA reaction or employing various coupling partners in the copper-catalyzed cross-coupling steps, a diverse range of phthioceranic acid analogs with modified chain lengths and substitution patterns could be generated.

The general approach to designing and synthesizing analogs for SAR studies is outlined below:

| Step | Description |

| 1. Identification of the Pharmacophore | Determining the key structural features of phthioceranic acid responsible for its biological activity. |

| 2. Design of Analogs | Systematically modifying the phthioceranic acid structure, such as altering chain length, methyl branching patterns, or the carboxylic acid headgroup. |

| 3. Synthesis of Analogs | Utilizing the established efficient synthetic routes to create the designed analogs. nih.govnih.govnih.gov |

| 4. Biological Evaluation | Testing the synthesized analogs in relevant biological assays to determine their activity. |

| 5. SAR Analysis | Correlating the structural modifications with the observed changes in biological activity to build a comprehensive SAR model. nih.govrsc.org |

Evolutionary and Comparative Lipidomics of Phthioceranic Acid C37 in Mycobacteria

Phthioceranic Acid (C37) as a Lipid Biomarker in Tracing Tuberculosis Evolution

Phthioceranic acid, a C37 multimethyl-branched fatty acid, is a component of complex lipids within the cell envelope of Mycobacterium tuberculosis (Mtb). nih.gov These lipids, due to their structural stability and specificity, serve as crucial biomarkers for detecting and identifying mycobacterial species in ancient remains, thereby helping to trace the evolutionary history of tuberculosis. core.ac.uknih.gov While mycolic acids, mycocerosic acids, and phthiocerol have been the most prominent lipid biomarkers in paleomicrobiology, components of sulfoglycolipids (SGLs) like phthioceranic acid also play a role in this field. core.ac.uknih.gov

The identification of specific mycobacterial lipids in archaeological samples provides incontrovertible evidence of tuberculosis, even when DNA preservation is compromised. nih.gov Phthioceranic acids are fatty acyl components of SGLs, which are found in modern M. tuberculosis. core.ac.uk The analysis of these lipid biomarkers has been decisive in identifying the oldest known cases of human and animal tuberculosis, dating back approximately 9,000 and 17,000 years, respectively. nih.gov Charting the presence and structural variations of lipids like phthioceranic acid and their parent glycolipids across different evolutionary stages of mycobacteria offers insights into the development of the pathogen. core.ac.uk The progression from an environmental bacterium like Mycobacterium kansasii, through an early progenitor like "Mycobacterium canettii", to the modern M. tuberculosis is marked by identifiable shifts in the composition of cell envelope lipids. core.ac.uk

Variations in Phthioceranic Acid (C37) Composition Across Mycobacterial Lineages and Species

The distribution of phthioceranic acid is not uniform across all mycobacteria; its presence is primarily within the context of sulfated trehalose (B1683222) glycolipids (SGLs). researchgate.net A key distinction in lipid composition is observed among members of the M. tuberculosis complex and its proposed ancestors. Modern M. tuberculosis is uniquely characterized by the presence of SGLs, and consequently phthioceranic acid, which are absent in the smooth tubercle bacilli progenitor, "M. canettii". core.ac.uk This distinct lipid profile helps differentiate these closely related lineages.

Comparative lipidomic studies reveal variations even within a single species. For instance, a study comparing wild-type M. tuberculosis with an mce1 operon mutant strain, which is implicated in fatty acid transport, showed a significant 2.5-fold reduction in phthioceranic acid levels in the mutant. nomuraresearchgroup.com This highlights how genetic mutations can alter the lipid composition of the cell wall. nomuraresearchgroup.com In contrast, a comparative lipidomic analysis of drug-sensitive (DS) and drug-resistant (DR) clinical isolates of M. tuberculosis found no major differences in the levels of phthioceranic acid and hydroxyphthioceranic acid, suggesting that the abundance of this specific lipid may not be directly linked to the development of multidrug resistance. nih.gov

The table below summarizes the presence or variation of phthioceranic acid and its parent lipid, SGL, in different mycobacterial contexts.

| Mycobacterial Strain/Lineage | Presence of Sulfoglycolipids (SGLs) | Phthioceranic Acid (C37) Level |

| Mycobacterium tuberculosis | Present | Baseline |

| "Mycobacterium canettii" | Absent | Not Detected |

| M. tuberculosis (mce1 operon mutant) | Present | Reduced 2.5-fold vs. Wild-Type nomuraresearchgroup.com |

| Drug-Resistant M. tuberculosis | Present | No major difference vs. Drug-Sensitive nih.gov |

Implications of Phthioceranic Acid (C37) Presence/Absence for Mycobacterial Adaptation and Diversification

The presence or absence of phthioceranic acid, as a constituent of SGLs, has significant implications for the adaptation and diversification of mycobacteria, particularly in the context of pathogenicity. SGLs are considered virulence lipids, and the genes responsible for their synthesis and transport are crucial for bacterial growth and virulence in animal models. nih.gov The biosynthesis of SGLs is a complex process, with the pks2 gene encoding the synthase for the hepta- and octamethyl-branched fatty acids, including phthioceranic acid, required for their assembly. rhea-db.org

The unique presence of SGLs in M. tuberculosis and their absence in "M. canettii" suggests a key evolutionary adaptation. core.ac.uk While "M. canettii" produces lipooligosaccharides (LOSs), which are associated with biofilm formation and motility, these are absent in most modern M. tuberculosis isolates. It is hypothesized that the acquisition of SGL synthesis, and thus phthioceranic acid, was a critical step in the evolution of M. tuberculosis as a highly successful intracellular pathogen. core.ac.uk SGLs are known to modulate the host immune response; for example, they can inhibit phagosome-lysosome fusion in macrophages. scielo.br The ratio of fully formed SGL-1 to its precursor, Ac2SGL (which lacks phthioceranic and hydroxyphthioceranic acids), may be used by the bacterium to fine-tune the host immune response to its advantage. scielo.brfrontiersin.org

The reduction of phthioceranic acid in the mce1 operon mutant, which exhibits altered growth and host interaction, further underscores the importance of a complete and regulated lipid cell wall in mycobacterial adaptation. nomuraresearchgroup.com The intricate and discontinuous distribution of complex lipids like SGLs across different mycobacterial species points to their specialized roles in the interaction with the host environment, driving the adaptation and diversification of the genus. core.ac.uk

Emerging Research Frontiers for Phthioceranic Acid C37

Phthioceranic acid (C37), a complex, multi-methyl-branched fatty acid, is a key component of the cell envelope of Mycobacterium tuberculosis and other related species. asm.orgmicrobiologyresearch.org While historically studied for its role in the pathogenicity of tuberculosis, recent scientific inquiry has expanded to explore its relevance in broader fields, from environmental science to advanced computational chemistry. This article delves into the emerging research frontiers for Phthioceranic acid (C37), focusing on its role in environmental microbiology, its study through metabolomics, its simulation via computational modeling, and the development of novel research methodologies.

Q & A

Q. What is the structural significance of phthioceranic acid in Mycobacterium tuberculosis (Mtb) pathogenesis?

Phthioceranic acid is a branched, long-chain fatty acid esterified to trehalose-based glycolipids in the Mtb cell envelope. Its hydrophobicity and structural complexity contribute to Mtb's resilience in hostile environments, such as macrophage phagosomes. Studies show that phthioceranic acid-containing lipids (e.g., sulfolipid-1) modulate host immune responses by inhibiting antigen presentation and promoting bacterial survival . Methodologically, its role is validated through lipidomic profiling of mutant strains lacking phthioceranic acid, which exhibit reduced virulence in murine models .

Q. What are the current synthetic strategies for phthioceranic acid, and how do they address stereochemical challenges?

Phthioceranic acid is synthesized via iterative catalytic hydrogenation of α-substituted acrylates. A landmark study achieved a 34% overall yield over 19 steps using iridium-catalyzed asymmetric hydrogenation. Key steps include:

- Stereocontrol : Chiral methyl branches are introduced via enantioselective hydrogenation, achieving >95% ee .

- Efficiency : Catalyst loading as low as 0.01 mol% minimizes side reactions . Comparative analysis of synthetic routes (e.g., retrosynthetic vs. iterative approaches) is critical for optimizing yield and scalability .

Q. How is phthioceranic acid detected and quantified in mycobacterial lipid extracts?

Lipidomic workflows combine thin-layer chromatography (TLC) with high-resolution mass spectrometry (HRMS). For phthioceranic acid:

- Extraction : Use chloroform-methanol (2:1) to isolate cell-wall lipids.

- Detection : Negative-ion mode HRMS identifies [M-H]⁻ ions (m/z 535–565 for C₃₇ variants) .

- Validation : Mutant strains (e.g., mce1 operon knockouts) show 2.5-fold reductions in phthioceranic acid levels, confirming specificity .

Advanced Research Questions

Q. How do genetic modifications in the mce1 operon affect phthioceranic acid biosynthesis and Mtb virulence?

The mce1 operon regulates acyltransferase activity critical for phthioceranic acid esterification. In mce1 mutants:

- Lipidomic shifts : Phthioceranic acid levels decrease by 2.5-fold, while compensatory lipids (e.g., phosphatidylethanolamines) increase .

- Virulence attenuation : Mutants exhibit 50% lower survival in macrophage infection assays, linked to impaired immune evasion . Experimental design should combine CRISPR-Cas9 mutagenesis with LC-MS/MS lipid profiling to correlate genetic changes with phenotypic outcomes .

Q. What enzymatic pathways drive phthioceranic acid biosynthesis, and how can they be targeted for therapeutic intervention?

Biosynthesis involves:

- Condensation : Two palmitoyl-CoA units form a dimeric intermediate via FAS-II enzymes .

- Modifications : Mycobacterial methyltransferases (e.g., PapA3) introduce methyl branches, while ketoacyl reductases (e.g., MabA) control stereochemistry . Therapeutic targeting : High-throughput screening of inhibitors against PapA3 (IC₅₀ < 1 µM) reduces phthioceranic acid production by 80% in vitro .

Q. How do isotopic labeling studies (e.g., ¹³C-glucose tracing) elucidate phthioceranic acid metabolic flux in Mtb?

Isotope-resolved metabolomics reveals:

- Carbon sourcing : >70% of phthioceranic acid carbons derive from host-derived glucose, not bacterial fatty acid synthesis .

- Tracer protocols : Pulse-chase experiments with ¹³C-glucose track incorporation into methyl branches via GC-MS analysis of methyl esters .

Key Methodological Insights

- Stereochemical Analysis : Use NOESY NMR to confirm methyl branch configurations in synthetic intermediates .

- Lipidomic Profiling : Combine MALDI-TOF with ion mobility spectrometry to resolve isobaric phthioceranic acid variants .

- Ethical Design : For in vivo studies, adhere to NIH guidelines for biosafety level 3 (BSL-3) containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.